molecular formula C15H11NO3 B2363838 3-[(2-Cyanophenyl)methoxy]benzoic acid CAS No. 1016750-47-2

3-[(2-Cyanophenyl)methoxy]benzoic acid

Cat. No.: B2363838
CAS No.: 1016750-47-2
M. Wt: 253.257
InChI Key: RZXCBWFVNCPOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Cyanophenyl)methoxy]benzoic acid is an organic compound with the molecular formula C15H11NO3 and a molecular weight of 253.26 g/mol . It is used primarily in research settings, particularly in the fields of chemistry and biology. The compound is characterized by the presence of a benzoic acid moiety linked to a cyanophenyl group via a methoxy bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Cyanophenyl)methoxy]benzoic acid typically involves the reaction of 2-cyanophenol with 3-bromobenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Cyanophenyl)methoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

3-[(2-Cyanophenyl)methoxy]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action for 3-[(2-Cyanophenyl)methoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can engage in π-π interactions with aromatic residues in proteins, while the benzoic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-Cyanobenzyl)oxy]benzoic acid: Similar structure but with a benzyl group instead of a phenyl group.

    3-Methoxybenzoic acid: Lacks the cyanophenyl group, making it less versatile in certain reactions.

    2-Cyanophenol: Contains the cyanophenyl group but lacks the benzoic acid moiety.

Uniqueness

3-[(2-Cyanophenyl)methoxy]benzoic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-[(2-cyanophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c16-9-12-4-1-2-5-13(12)10-19-14-7-3-6-11(8-14)15(17)18/h1-8H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXCBWFVNCPOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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